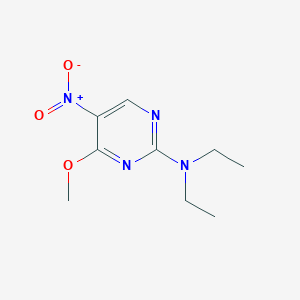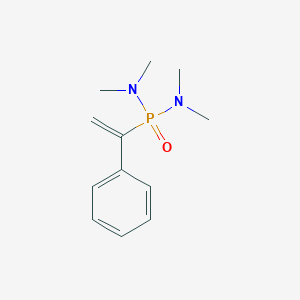
N,N,N',N'-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic diamide group attached to a phenylethenyl moiety, with four methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide typically involves the reaction of a phosphonic diamide precursor with a phenylethenyl derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, strong acids, and other electrophilic reagents.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenylethenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives and amine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of phosphonic diamides on cellular processes. It is also studied for its potential as a biochemical probe to understand enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of novel pharmacophores.
Industry: In industrial applications, N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other functional materials.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The phosphonic diamide group is known to form strong interactions with metal ions and other electrophilic centers, which can modulate the activity of the target molecule. The phenylethenyl moiety provides additional binding interactions through π-π stacking and hydrophobic interactions.
Comparación Con Compuestos Similares
N,N,N’,N’-Tetramethyl-p-phenylenediamine: This compound is similar in structure but lacks the phosphonic diamide group. It is commonly used as a redox reagent and in the study of electron transfer processes.
N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar diamide structure but with an ethylene linker instead of the phenylethenyl group. It is used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Uniqueness: N,N,N’,N’-Tetramethyl-P-(1-phenylethenyl)phosphonic diamide is unique due to the presence of both the phosphonic diamide group and the phenylethenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Número CAS |
917979-38-5 |
|---|---|
Fórmula molecular |
C12H19N2OP |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
N-[dimethylamino(1-phenylethenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-10H,1H2,2-5H3 |
Clave InChI |
MWCNPCCZKNINJL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C(=C)C1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

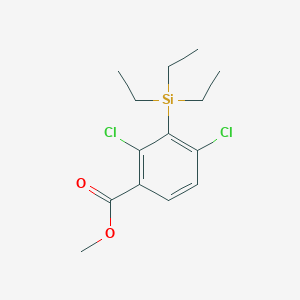
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
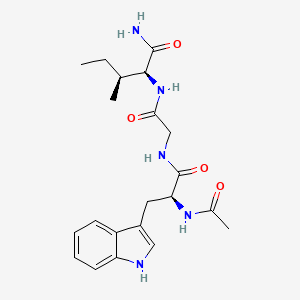
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
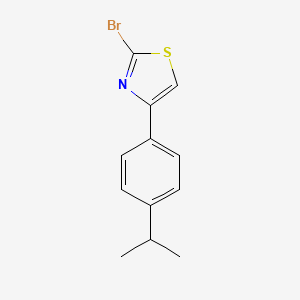

![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
